2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole
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Overview
Description
2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole is a heterocyclic compound that features two pyrrole rings connected by an ethyl bridge, with a benzyl group attached to one of the pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Alkylation: The ethyl bridge is introduced by alkylating the pyrrole ring with an appropriate ethylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The interaction typically involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1H-pyrrole: Lacks the ethyl bridge and second pyrrole ring, making it less complex.
5-Ethyl-2-(1H-pyrrol-2-yl)ethyl-1H-pyrrole: Similar structure but without the benzyl group.
Uniqueness
2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole is unique due to its combination of two pyrrole rings, an ethyl bridge, and a benzyl group. This structural complexity provides it with distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-2-16-8-9-17(20-16)10-11-18-12-13-19(21-18)14-15-6-4-3-5-7-15/h3-9,12-13,20-21H,2,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEOJQUTCYAUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)CCC2=CC=C(N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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